![molecular formula C17H14F3NO4 B4113289 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)
4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate
Vue d'ensemble
Description
4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. TFP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and its role in various biological processes.
Mécanisme D'action
4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to have anxiolytic effects. In addition, 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate has been shown to have anti-cancer properties, and has been explored as a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate is its potency as an inhibitor of FAAH. This makes it a valuable tool for studying the endocannabinoid system and its role in various biological processes. However, one of the limitations of 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a variety of conditions. Another area of interest is the exploration of 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate as a potential treatment for various types of cancer. Finally, there is a need for further research on the long-term effects of 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate use, particularly with regard to its potential for addiction and abuse.
Applications De Recherche Scientifique
4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate has been used extensively in scientific research to study the endocannabinoid system and its role in various biological processes. It has been shown to be a potent inhibitor of FAAH, which results in increased levels of endocannabinoids in the body. This has led to the exploration of 4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate as a potential therapeutic agent for a variety of conditions, including pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-2-15(22)24-13-7-3-11(4-8-13)16(23)21-12-5-9-14(10-6-12)25-17(18,19)20/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMDGXZZBUCUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[4-(Trifluoromethoxy)phenyl]carbamoyl]phenyl] propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



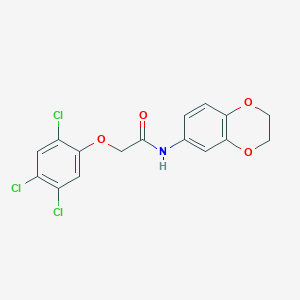
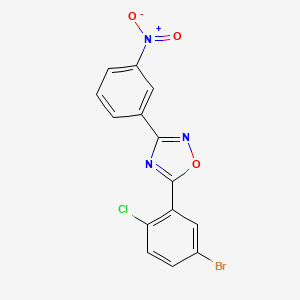
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)
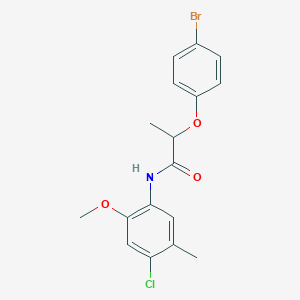
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
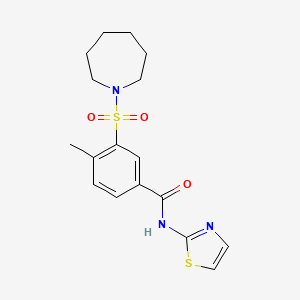
![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![1-[2-(4-bromophenoxy)propanoyl]pyrrolidine](/img/structure/B4113286.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide)](/img/structure/B4113297.png)
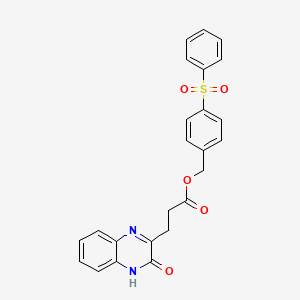
![N-[2-(acetylamino)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4113312.png)